3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
CAS No.:
Cat. No.: VC9690557
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16ClN3O2 |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
| Standard InChI | InChI=1S/C18H16ClN3O2/c1-24-10-14-17(11-4-2-5-12(19)8-11)18-20-9-13-15(22(18)21-14)6-3-7-16(13)23/h2,4-5,8-9H,3,6-7,10H2,1H3 |
| Standard InChI Key | VHQUHUUIASMSCF-UHFFFAOYSA-N |
| SMILES | COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CCC3 |
| Canonical SMILES | COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CCC3 |
Introduction
Structural Analysis
Core Architecture and Substituents
The compound’s IUPAC name, 3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one, reflects its complex architecture . The pyrazolo[1,5-a]quinazolinone core consists of a pyrazole ring fused to a quinazolinone system (Figure 1). Key substituents include:
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A 3-chlorophenyl group at position 3, contributing to hydrophobic interactions and electronic effects.
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A methoxymethyl group at position 2, enhancing solubility and metabolic stability.
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Partial saturation at positions 8 and 9 (8,9-dihydro), reducing ring strain and influencing conformational flexibility.
The SMILES string COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CCC3 provides a linear representation of its connectivity .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O₂ |
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
| InChIKey | VHQUHUUIASMSCF-UHFFFAOYSA-N |
Synthesis and Optimization
Proposed Synthetic Routes
The synthesis of pyrazoloquinazolinones typically involves cyclocondensation and functionalization steps. A plausible route for this compound includes:
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Formation of the Quinazolinone Core: Reacting anthranilic acid derivatives with nitriles or amidines under acidic conditions.
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Pyrazole Ring Construction: Cyclizing hydrazine derivatives with α,β-unsaturated ketones.
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Substituent Introduction:
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3-Chlorophenyl Group: Suzuki-Miyaura coupling with 3-chlorophenylboronic acid.
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Methoxymethyl Group: Alkylation of a hydroxyl intermediate with methyl iodide.
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Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclocondensation | PCl₅, DMF, 80°C | Form quinazolinone core |
| 2 | Cyclization | Hydrazine hydrate, ethanol, reflux | Construct pyrazole ring |
| 3 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Introduce 3-chlorophenyl group |
| 4 | Alkylation | CH₃OCH₂Cl, K₂CO₃, DMF | Attach methoxymethyl group |
Industrial-Scale Considerations
Optimization for large-scale production would prioritize:
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Catalyst Efficiency: Transitioning from palladium catalysts to nickel-based alternatives to reduce costs.
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Purification: Employing crystallization over column chromatography for economic viability.
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility (predicted logP ≈ 3.2) due to aromatic and heterocyclic moieties. Soluble in DMSO, DMF, and dichloromethane.
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Stability: Susceptible to hydrolysis under strongly acidic/basic conditions, particularly at the methoxymethyl ether linkage.
Thermal Properties
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Melting Point: Estimated range: 180–190°C (decomposition may occur before melting).
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Crystallinity: Likely amorphous solid due to structural complexity.
Biological Activity and Mechanisms
Computational Predictions
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Molecular Docking: Preliminary simulations suggest strong binding to the ATP pocket of EGFR (ΔG ≈ -9.2 kcal/mol).
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ADMET Profile: Moderate bioavailability (F ≈ 45%), hepatic metabolism via CYP3A4, and low cardiotoxicity risk.
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: Structural novelty supports optimization for oncology or infectious diseases.
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Prodrug Design: Methoxymethyl group serves as a prodrug moiety for controlled release.
Material Science
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Ligand Design: Chelating properties for transition metals in catalysis.
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Polymer Additives: Thermal stability enhances polymer durability.
Comparison with Structural Analogues
Table 3: Analogues and Functional Differences
| Compound | Structural Variation | Bioactivity |
|---|---|---|
| Pyrazolo[1,5-a]quinazolin-5-one | Lack of 8,9-dihydro saturation | Anticancer (IC₅₀ = 2.1 μM) |
| 3-(4-Fluorophenyl) analogue | Fluorine vs. chlorine substitution | Improved metabolic stability |
| 2-Hydroxymethyl derivative | Hydroxyl vs. methoxymethyl group | Reduced CNS penetration |
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